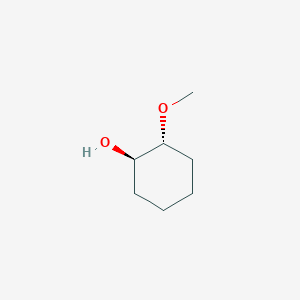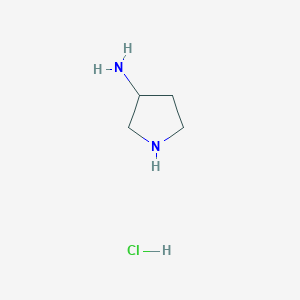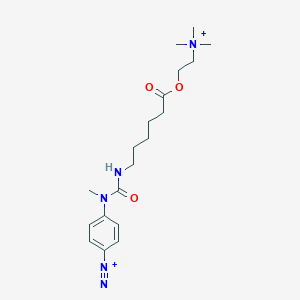
(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea, commonly known as MDPEU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of MDPEU is not fully understood. However, studies have shown that it can interact with cellular membranes and induce changes in membrane fluidity, which can lead to the disruption of cellular processes. MDPEU has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Effets Biochimiques Et Physiologiques
MDPEU has been shown to have minimal toxicity and is well-tolerated by cells and tissues. Studies have shown that it does not induce significant changes in cellular morphology or function, indicating that it is a safe and effective compound for scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MDPEU in lab experiments is its versatility. It can be used in a variety of applications, including drug delivery, bioimaging, and cancer therapy. Additionally, it has minimal toxicity and is well-tolerated by cells and tissues. However, one of the limitations of using MDPEU is its cost. It is a relatively expensive compound, which can limit its use in certain scientific research applications.
Orientations Futures
There are many potential future directions for the study of MDPEU. One area of research could focus on optimizing the synthesis method to increase the yield and reduce the cost of the compound. Additionally, further studies could investigate the mechanism of action of MDPEU and its potential applications in other scientific fields, such as neuroscience and immunology. Finally, research could focus on developing new derivatives of MDPEU with improved properties and potential applications.
Méthodes De Synthèse
MDPEU can be synthesized through a simple and efficient method. The synthesis involves the reaction of N-methyl-N-phenyldiazonium tetrafluoroborate with hexanoic acid, followed by the addition of 2-(trimethylammonium)ethyl ester and urea. The reaction results in the formation of MDPEU as a white crystalline powder.
Applications De Recherche Scientifique
MDPEU has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the areas of drug delivery, bioimaging, and cancer therapy. MDPEU can be used as a carrier for targeted drug delivery, allowing for the efficient delivery of drugs to specific cells or tissues. It can also be used as a fluorescent probe for bioimaging, allowing for the visualization of biological processes in real-time. Additionally, MDPEU has shown potential as a cancer therapy agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
123252-20-0 |
|---|---|
Nom du produit |
(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea |
Formule moléculaire |
C19H31N5O3+2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
2-[6-[[(4-diazoniophenyl)-methylcarbamoyl]amino]hexanoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C19H30N5O3/c1-23(17-11-9-16(22-20)10-12-17)19(26)21-13-7-5-6-8-18(25)27-15-14-24(2,3)4/h9-12H,5-8,13-15H2,1-4H3/q+1/p+1 |
Clé InChI |
MSRHGWSPZIPXHE-UHFFFAOYSA-O |
SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCC(=O)OCC[N+](C)(C)C |
SMILES canonique |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCC(=O)OCC[N+](C)(C)C |
Autres numéros CAS |
123252-20-0 |
Synonymes |
(N'-methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea AC5 bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
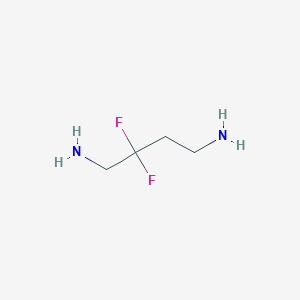
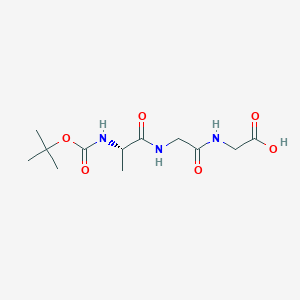
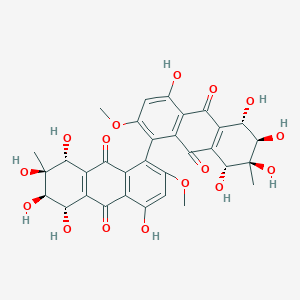
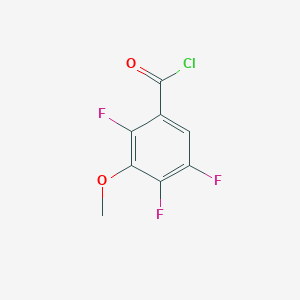
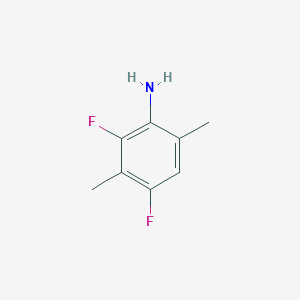
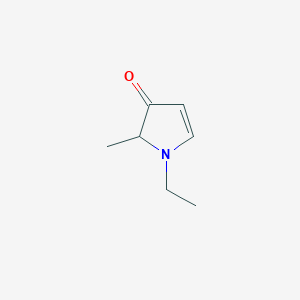
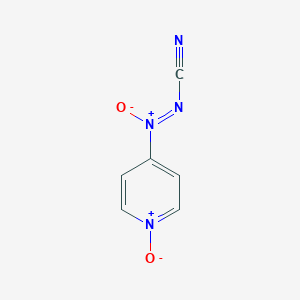
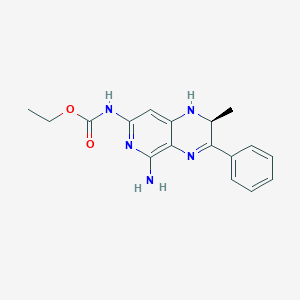
![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)
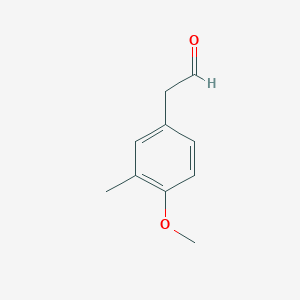
![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)
